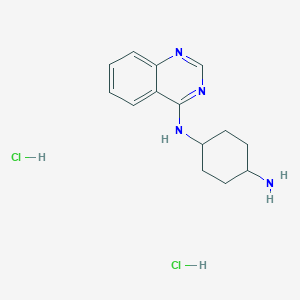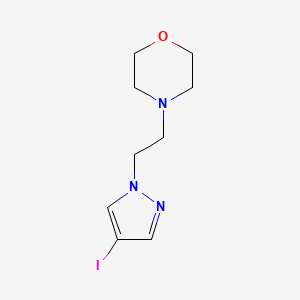
4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- One-Pot Synthesis Techniques : Morpholine derivatives, such as 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine, have been utilized in one-pot, multi-component synthesis methods. For instance, a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile with morpholine derivatives as catalysts has been reported. This approach affords dihydropyrano[2,3-c]pyrazoles in moderate to excellent yields, highlighting the catalyst's efficiency and environmental friendliness (Zhou, Li, & Su, 2016).
- Novel Compound Synthesis : Research has focused on synthesizing new derivatives for potential biological activities, such as anti-inflammatory and antiparasitic effects. For example, novel pyrazoline derivatives containing a morpholinophenyl moiety have shown diverse levels of anti-inflammatory activities (Khalil, 2011).
Biological and Pharmacological Applications
- Cancer Research : Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their evaluation against lung cancer cells have been conducted, demonstrating the potential therapeutic applications of morpholine derivatives in cancer treatment (Zheng et al., 2011).
- Antimicrobial and Antituberculosis Activities : Compounds with morpholine derivatives have been screened for their biological activity, showcasing significant anti-TB activity and antimicrobial properties, which suggest their usefulness in developing new therapeutic agents (S.V et al., 2019).
Mecanismo De Acción
Target of Action
It is known that pyrazole-containing compounds have a broad range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Compounds containing a pyrazole moiety are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole-containing compounds , it is likely that this compound affects multiple pathways.
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
It is known that pyrazole-containing compounds can have a range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Propiedades
IUPAC Name |
4-[2-(4-iodopyrazol-1-yl)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXBLPGEKTFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)
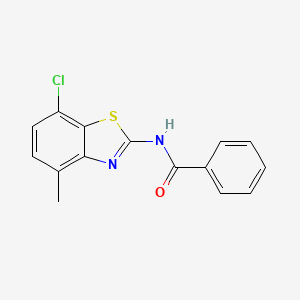
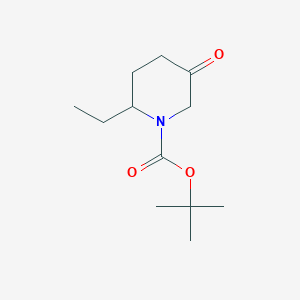
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)
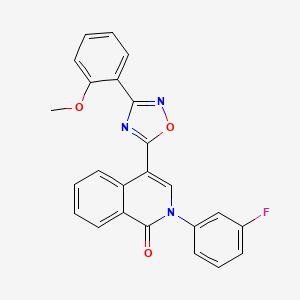
![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)
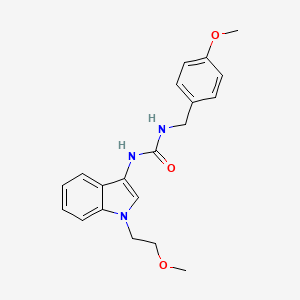
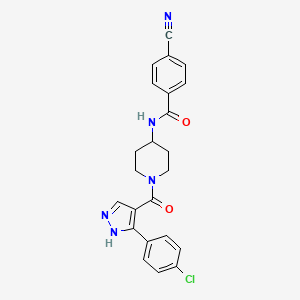
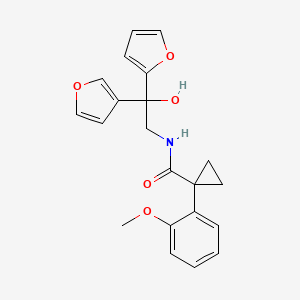

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

